molecular formula C10H14N2S B8507009 3-Methyl-2-(2-pyridyl)thiobutanamide CAS No. 31477-72-2

3-Methyl-2-(2-pyridyl)thiobutanamide

Cat. No.: B8507009
CAS No.: 31477-72-2
M. Wt: 194.30 g/mol
InChI Key: CLUPWWKFXNENEL-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-pyridyl)thiobutanamide is a thioamide derivative characterized by a pyridyl substituent at the 2-position and a methyl group branching at the 3-position of the butanamide backbone. Its molecular formula is C₁₀H₁₃N₂S, with a molecular weight of 193.29 g/mol. For instance, in Example 19 of a 2025 study by SmithKline Corporation, this compound was functionalized with pyrrolidinomethyl and alkylaniline groups to generate derivatives targeting specific receptor interactions .

The synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the thioamide group. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient, aromatic) and a flexible thiobutanamide chain, which together modulate solubility, bioavailability, and binding affinity.

Properties

CAS No.

31477-72-2

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

3-methyl-2-pyridin-2-ylbutanethioamide

InChI

InChI=1S/C10H14N2S/c1-7(2)9(10(11)13)8-5-3-4-6-12-8/h3-7,9H,1-2H3,(H2,11,13)

InChI Key

CLUPWWKFXNENEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-2-(2-pyridyl)thiobutanamide with structurally analogous thioamides, focusing on molecular features, substituent effects, and pharmacological relevance:

Compound Name Molecular Formula Heteroaryl Group Chain Structure Key Substituents Pharmacological Notes
This compound C₁₀H₁₃N₂S 2-Pyridyl Branched butanamide Methyl (C-3), thioamide (C-2) Precursor for N-aminomethyl derivatives with enhanced receptor affinity
2-(2-Pyridyl)thiopropanamide C₈H₉N₂S 2-Pyridyl Linear propanamide Thioamide (C-2) Shorter chain reduces lipophilicity; lower metabolic stability
2-(2-Pyrazinyl)thiobutanamide C₉H₁₂N₃S 2-Pyrazinyl Linear butanamide Thioamide (C-2) Pyrazinyl’s electron deficiency enhances π-stacking but reduces solubility
2-(2-Pyridyl)-4-thiopentenamide C₁₀H₁₁N₂S 2-Pyridyl Unsaturated pentenamide Thioamide (C-2), double bond (C-4) Conjugated system improves rigidity; potential for fluorescence-based assays
5-Methyl-2-(thiophen-3-yl)pyridine C₁₀H₉NS Thiophen-3-yl Methylpyridine Methyl (C-5), thiophene (C-2) Thiophene’s lower basicity alters redox properties compared to pyridyl

Structural and Functional Insights:

Heteroaryl Group Influence :

  • Pyridyl vs. Pyrazinyl : Replacing the pyridyl group (C₅H₄N) with pyrazinyl (C₄H₃N₂) introduces an additional nitrogen atom, enhancing electron-withdrawing effects. This improves π-π stacking in receptor binding but reduces aqueous solubility due to increased polarity .
  • Thiophene vs. Pyridyl : Thiophene-containing analogs (e.g., 5-Methyl-2-(thiophen-3-yl)pyridine) exhibit weaker basicity compared to pyridyl derivatives, impacting hydrogen-bonding interactions and metabolic pathways .

Chain Length and Branching :

  • The branched butanamide chain in this compound provides steric bulk, which can hinder enzymatic degradation, thereby improving metabolic stability. In contrast, linear chains (e.g., 2-(2-Pyridyl)thiopropanamide) offer greater conformational flexibility but lower resistance to oxidation .

This feature is absent in saturated analogs like the parent compound .

N-Substituent Modifications: Derivatives with pyrrolidinomethyl or alkylaniline groups (e.g., 3-methyl-N-(N-ethyl-N-phenylaminomethyl)-2-(2-pyridyl)thiobutanamide) show enhanced lipophilicity and blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Research Findings and Implications

  • Bioactivity: N-aminomethylated derivatives of this compound demonstrate superior binding to nicotinic acetylcholine receptors (nAChRs) compared to pyrazinyl or thiophene analogs, likely due to optimal steric and electronic complementarity .
  • Solubility Challenges : Pyrazinyl derivatives, despite strong binding, face formulation hurdles due to poor solubility in polar solvents. Co-crystallization strategies or prodrug designs may mitigate this .
  • Metabolic Stability : Branched-chain thioamides exhibit longer half-lives in hepatic microsomal assays than linear-chain counterparts, suggesting their utility in prolonged-action therapeutics .

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